N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea
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Overview
Description
N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of an ethoxyphenyl group and a prop-2-en-1-yl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea typically involves the reaction of 4-ethoxyaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product. The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-(4-hydroxyphenyl)-N-prop-2-en-1-ylurea.
Reduction: Formation of reduced derivatives such as N-(4-ethoxyphenyl)-N-prop-2-en-1-ylamine.
Substitution: Formation of substituted derivatives such as N-(4-chlorophenyl)-N-prop-2-en-1-ylurea.
Scientific Research Applications
N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections. It is also studied for its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and intermediates for the manufacture of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea can be compared with other similar compounds such as:
Phenacetin: Both compounds contain an ethoxyphenyl group, but phenacetin has an acetamide moiety instead of a urea moiety. Phenacetin is known for its analgesic and antipyretic properties.
Paracetamol (Acetaminophen): Similar to phenacetin, paracetamol contains an acetamide moiety and is widely used as a pain reliever and fever reducer.
N-(4-Ethoxyphenyl)acetamide: This compound is structurally similar but lacks the prop-2-en-1-yl group. It is used as an intermediate in the synthesis of various pharmaceuticals.
Biological Activity
N-(4-Ethoxyphenyl)-N-prop-2-en-1-ylurea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an ethoxy group and a prop-2-en-1-yl moiety attached to a urea backbone. This structural configuration is believed to contribute to its diverse biological activities.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These findings suggest that this compound could be a promising candidate for the development of new antimicrobial agents, particularly in light of increasing antibiotic resistance.
2. Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression.
Case Study: Breast Cancer Cell Lines
In a study examining its effects on MCF-7 breast cancer cells, this compound demonstrated an IC50 value of 15 µM after 48 hours of treatment. The compound induced significant morphological changes in the cells, indicative of apoptosis.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15 | Apoptosis induction |
A549 (Lung) | 20 | Cell cycle arrest |
The biological activity of this compound is attributed to its interaction with specific molecular targets within the cells:
- Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication and protein synthesis, disrupting cellular processes necessary for growth and proliferation.
- Inflammatory Pathway Modulation : It has been shown to modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .
Research Findings
Recent studies have further elucidated the biological activity of this compound:
- Antioxidant Activity : It has been noted for its ability to scavenge free radicals, which may contribute to its anticancer effects by reducing oxidative stress in cells .
- Synergistic Effects : When combined with other therapeutic agents, this compound has shown enhanced efficacy against resistant cancer cell lines .
Properties
CAS No. |
708236-77-5 |
---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-1-prop-2-enylurea |
InChI |
InChI=1S/C12H16N2O2/c1-3-9-14(12(13)15)10-5-7-11(8-6-10)16-4-2/h3,5-8H,1,4,9H2,2H3,(H2,13,15) |
InChI Key |
QIPCZCVMCITVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC=C)C(=O)N |
Origin of Product |
United States |
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